molecular formula C11H16N2O5S B1335627 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid CAS No. 91431-32-2

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid

Cat. No.: B1335627
CAS No.: 91431-32-2
M. Wt: 288.32 g/mol
InChI Key: RRUSSPCTEKRTSC-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylsulfamoyl group and a hydroxyethylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the selection of an appropriate benzoic acid derivative as the starting material.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as pyridine.

    Introduction of Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via a nucleophilic substitution reaction using 2-aminoethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the sulfonation and nucleophilic substitution reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation Products: Oxidation of the hydroxyethylamino group can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction of the sulfonamide group can yield primary or secondary amines.

    Substitution Products: Electrophilic substitution can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound may be used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, potentially influencing processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: can be compared with other similar compounds:

    Similar Compounds: Compounds such as 5-(Methylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid or 5-(Dimethylsulfamoyl)-2-[(2-aminoethyl)amino]benzoic acid.

    Uniqueness: The presence of both the dimethylsulfamoyl and hydroxyethylamino groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUSSPCTEKRTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407000
Record name 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91431-32-2
Record name 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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